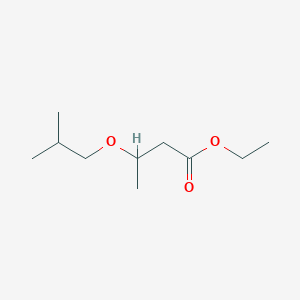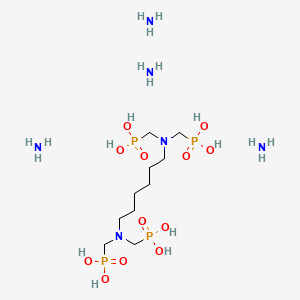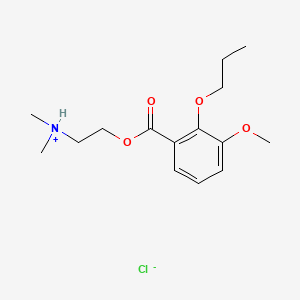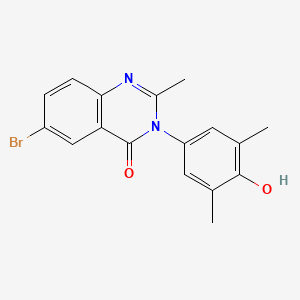
Ethyl 3-(2-methylpropoxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-methylpropoxy)butanoate is an ester compound characterized by its pleasant aroma and is often used in the flavor and fragrance industry. Esters are organic compounds formed by the reaction of an acid and an alcohol, with the elimination of water. This particular ester is known for its fruity scent and is commonly found in various natural and synthetic products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-methylpropoxy)butanoate can be synthesized through the esterification reaction between 3-(2-methylpropoxy)butanoic acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products. The use of a continuous distillation process helps in the purification of the ester.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2-methylpropoxy)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts like sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 3-(2-methylpropoxy)butanoic acid and ethanol.
Reduction: 3-(2-methylpropoxy)butanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-methylpropoxy)butanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in natural flavor and fragrance biosynthesis.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Widely used in the flavor and fragrance industry to impart fruity scents to products.
Wirkmechanismus
The mechanism of action of ethyl 3-(2-methylpropoxy)butanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In chemical reactions, the ester bond is susceptible to nucleophilic attack, which leads to its hydrolysis or transesterification.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(2-methylpropoxy)butanoate can be compared with other esters such as:
Ethyl acetate: Known for its sweet, fruity aroma and used as a solvent.
Methyl butyrate: Has a similar fruity scent and is used in flavorings.
Ethyl butanoate: Another ester with a fruity aroma, commonly found in pineapples.
Each of these esters has unique properties and applications, but this compound is distinguished by its specific structure and the particular fruity aroma it imparts.
Eigenschaften
Molekularformel |
C10H20O3 |
|---|---|
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
ethyl 3-(2-methylpropoxy)butanoate |
InChI |
InChI=1S/C10H20O3/c1-5-12-10(11)6-9(4)13-7-8(2)3/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
AFDVLIZCZQJNRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate](/img/structure/B13748967.png)
![3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13748979.png)

![2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine](/img/structure/B13748987.png)


![Dispiro[5.1.5.1]tetradecane-7,14-dithione](/img/structure/B13749003.png)

![Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]-](/img/structure/B13749017.png)





